![molecular formula C11H14N2O3 B11956256 [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11956256.png)
[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is a complex organic compound with a molecular formula of C12H16N2O3. This compound is characterized by the presence of a methoxy group, an amino group, and a carbonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene typically involves multiple steps. One common method includes the reaction of 1-methoxy-4-nitrobenzene with isopropylidenehydroxylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-4-(1-methoxyethyl)benzene
- 1-methoxy-4-(4-methoxyphenyl)benzene
- 1-methoxy-4-(4-methoxyphenyl)ethynylbenzene
- 1-methoxy-4-(4-methoxyphenyl)tellanylbenzene
Uniqueness
1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)13-16-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,1-3H3,(H,12,14) |
InChI Key |
BKBDFZVAQSUPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


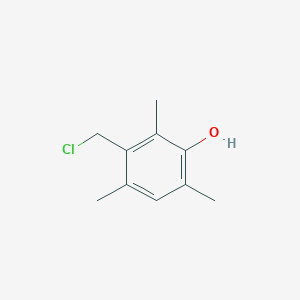
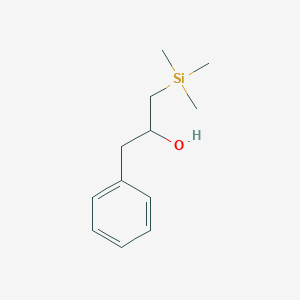
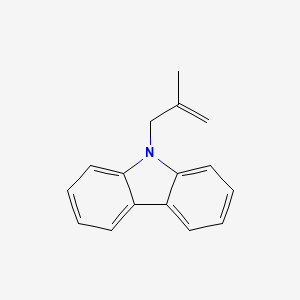
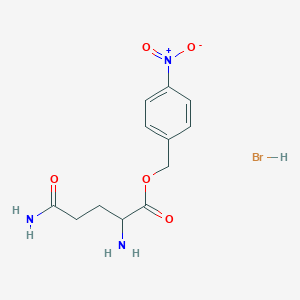
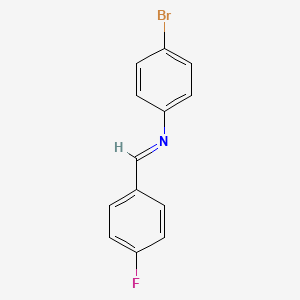
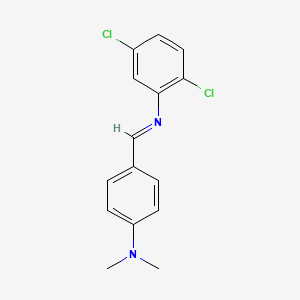

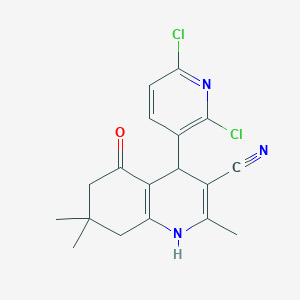
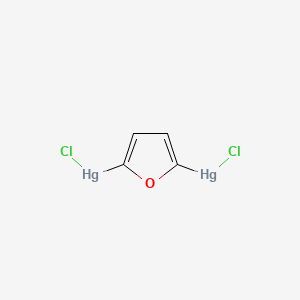
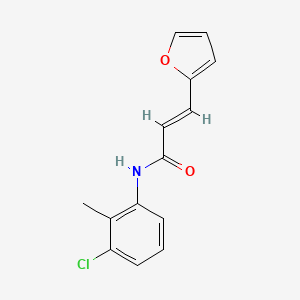
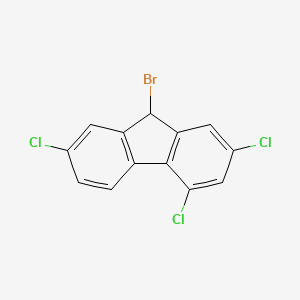
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)

